molecular formula C25H20N2O5S2 B2995799 Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 397289-57-5

Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2995799
CAS RN: 397289-57-5
M. Wt: 492.56
InChI Key: XRDIBLKBIPIYTL-UHFFFAOYSA-N
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Description

“Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are important in medicinal chemistry due to their wide range of therapeutic properties .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A hybrid pharmacophore approach has been used to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effect .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate” is complex, involving multiple rings and functional groups. The thiophene ring is a key structural component .


Chemical Reactions Analysis

Thiophene derivatives can be synthesized through various reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions involve condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene, a key component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Future Directions

Thiophene-based analogs have attracted a growing number of scientists due to their potential as biologically active compounds . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate” and similar compounds may be subjects of future research in medicinal chemistry.

properties

IUPAC Name

methyl 3-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5S2/c1-32-25(29)23-22(19-7-3-5-9-21(19)33-23)26-24(28)17-10-12-18(13-11-17)34(30,31)27-15-14-16-6-2-4-8-20(16)27/h2-13H,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDIBLKBIPIYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

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